1-(3-Chloropropyl)-4-ethoxy-3-(trifluoromethoxy)benzene
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Overview
Description
1-(3-Chloropropyl)-4-ethoxy-3-(trifluoromethoxy)benzene is an organic compound with a complex structure that includes a benzene ring substituted with chloropropyl, ethoxy, and trifluoromethoxy groups
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-4-ethoxy-3-(trifluoromethoxy)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Halogenation: Introduction of a chlorine atom to the propyl group.
Etherification: Formation of the ethoxy group through a reaction with ethanol.
Trifluoromethylation: Introduction of the trifluoromethoxy group using reagents like trifluoromethyltrimethylsilane.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(3-Chloropropyl)-4-ethoxy-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Coupling Reactions: The benzene ring can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloropropyl)-4-ethoxy-3-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-4-ethoxy-3-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways. The trifluoromethoxy group, in particular, can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(3-Chloropropyl)-4-ethoxy-3-(trifluoromethoxy)benzene can be compared with similar compounds such as:
1-(3-Chloropropyl)-4-(trifluoromethoxy)-3-(trifluoromethylthio)benzene: Similar structure but with a trifluoromethylthio group instead of an ethoxy group.
Benzene, (3-chloropropyl)-: Lacks the ethoxy and trifluoromethoxy groups, making it less complex.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and physical properties that can be exploited in various applications.
Properties
Molecular Formula |
C12H14ClF3O2 |
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Molecular Weight |
282.68 g/mol |
IUPAC Name |
4-(3-chloropropyl)-1-ethoxy-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H14ClF3O2/c1-2-17-10-6-5-9(4-3-7-13)8-11(10)18-12(14,15)16/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
KFZOCPOCKCBUMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCCCl)OC(F)(F)F |
Origin of Product |
United States |
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